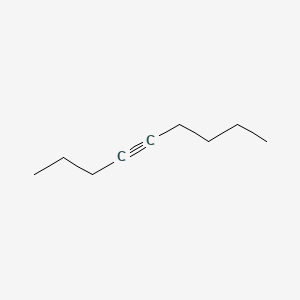
4-Nonyne
概要
説明
4-Nonyne is an organic compound that belongs to the class of alkynes, which are hydrocarbons characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C₉H₁₆, indicating it contains nine carbon atoms and sixteen hydrogen atoms. This compound is a colorless liquid at room temperature and has a sharp, pungent odor, typical of many alkynes .
科学的研究の応用
4-Nonyne is primarily utilized in the research and development sectors of chemistry. It serves as a building block in the synthesis of more complex molecules, which can be used in various fields such as pharmaceuticals and polymers. Its unique reactivity makes it valuable for creating new compounds and studying reaction mechanisms .
作用機序
Target of Action
4-Nonyne is an organic compound that belongs to the class of alkynes, which are characterized by a carbon-carbon triple bond . The primary targets of this compound are likely to be organic molecules that can undergo reactions with alkynes.
Mode of Action
The mode of action of this compound is primarily based on its alkyne functional group. Alkynes, including this compound, can participate in a variety of chemical reactions, including addition, oxidation, and polymerization reactions . The triple bond of the alkyne is a region of high electron density, making it reactive towards electrophiles and susceptible to catalytic hydrogenation.
Safety and Hazards
As with many chemical compounds, 4-Nonyne also comes with its set of environmental and health concerns. As a volatile organic compound (VOC), it can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog . From a health perspective, exposure to this compound can lead to irritation of the skin, eyes, and respiratory tract. Long-term or high-level exposure may result in more severe health effects, including damage to the central nervous system and liver .
将来の方向性
4-Nonyne is primarily utilized in the research and development sectors of chemistry. It can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers . Its unique properties and reactivity make it a valuable compound for future research and development.
準備方法
The synthesis of 4-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. One common approach involves the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a 1,2-dihaloalkane is reacted with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through the elimination of a hydrogen halide (HX), resulting in the creation of a triple bond between two carbon atoms .
化学反応の分析
4-Nonyne, like other alkynes, is highly reactive due to the presence of the carbon-carbon triple bond. This bond is relatively unstable and rich in electrons, making it a prime target for electrophiles. Some common reactions that this compound undergoes include:
Hydrogenation: The addition of hydrogen (H₂) to the triple bond, converting it into an alkane.
Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to the triple bond, forming dihalides.
類似化合物との比較
4-Nonyne can be compared to other alkynes, such as 1-Nonyne, 2-Nonyne, and 3-Nonyne. These compounds share the same molecular formula (C₉H₁₆) but differ in the position of the triple bond along the carbon chain. The position of the triple bond can influence the compound’s reactivity and the types of reactions it can undergo. For example, terminal alkynes (like 1-Nonyne) often exhibit different reactivity compared to internal alkynes (like this compound) due to the presence of a hydrogen atom directly bonded to the carbon-carbon triple bond .
特性
IUPAC Name |
non-4-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYTXPDVKZFUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174015 | |
| Record name | 4-Nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Nonyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20184-91-2 | |
| Record name | 4-Nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nonyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways observed for 4-nonyne in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. One notable reaction is its participation in indium-catalyzed reductive β-alkylation of pyrroles. This reaction proceeds through the formation of dipyrrolylalkanes as key intermediates, ultimately yielding β-alkylpyrroles with high regioselectivity [].
Q2: Beyond its use in organic synthesis, has this compound been identified in any other contexts?
A3: Yes, this compound has been detected as a volatile organic compound (VOC) produced by a non-aflatoxigenic strain of Aspergillus flavus []. This finding suggests its potential as a biocontrol agent, as VOCs produced by certain fungal strains can inhibit the growth and mycotoxin production of other fungi. Further research is necessary to explore its efficacy and application in this domain.
Q3: Are there analytical techniques available to detect and quantify this compound?
A4: Yes, gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique employed to identify and quantify this compound in complex mixtures, such as those found in volatile organic compound profiles []. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratios, enabling precise identification and quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



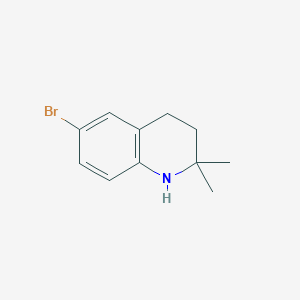
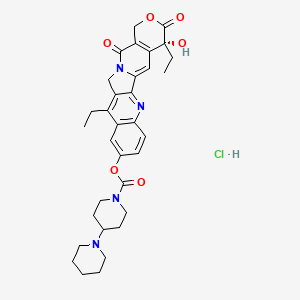

![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
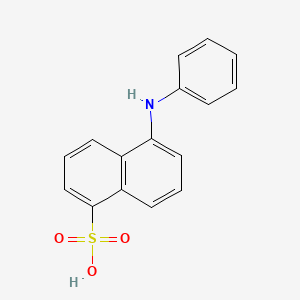
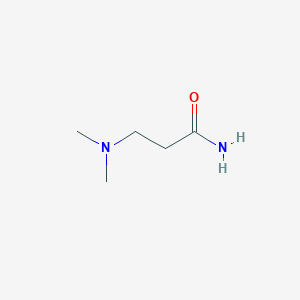

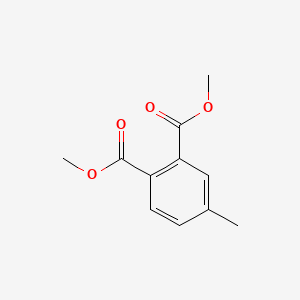
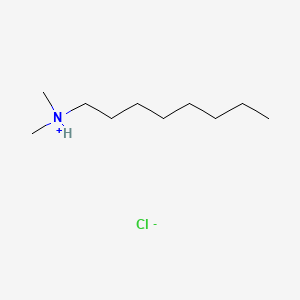
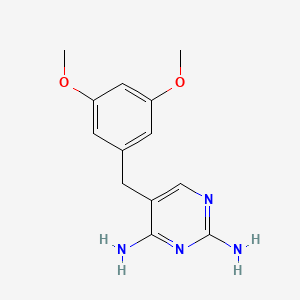

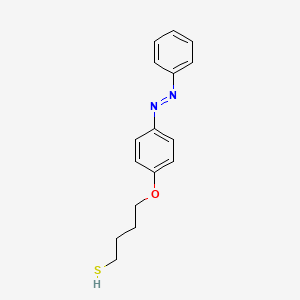
![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)
